molecular formula C20H20N2O2 B15327748 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline

Cat. No.: B15327748
M. Wt: 320.4 g/mol
InChI Key: ZCGBJXFXWYUAAB-UHFFFAOYSA-N
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Description

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is an organic compound with a complex structure that includes two phenyl rings substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the methoxy groups can introduce various functional groups.

Scientific Research Applications

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline is unique due to the presence of both amino and methoxy groups on the phenyl rings. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-(4-aminophenyl)-2,5-dimethoxyphenyl]aniline

InChI

InChI=1S/C20H20N2O2/c1-23-19-11-18(14-5-9-16(22)10-6-14)20(24-2)12-17(19)13-3-7-15(21)8-4-13/h3-12H,21-22H2,1-2H3

InChI Key

ZCGBJXFXWYUAAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)N)OC)C3=CC=C(C=C3)N

Origin of Product

United States

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